molecular formula C21H21N5S B3485149 11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B3485149
M. Wt: 375.5 g/mol
InChI Key: OCTMBYNEUNQCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex tricyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates a piperazine moiety, a feature commonly found in compounds that demonstrate potent bioactivity and receptor binding affinity . The distinct structure, combining sulfur and nitrogen heteroatoms within its fused ring system, makes it a valuable scaffold for investigating novel pharmacological pathways. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for developing potential therapeutic agents . Its properties are particularly relevant for studies aimed at enzyme inhibition and receptor modulation, given that similar complex heterocyclic systems have shown promise in early-stage research for a range of conditions . This product is provided as a high-purity solid for use in controlled laboratory environments. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5S/c1-14-12-15(2)24-21-17(14)18-19(27-21)20(23-13-22-18)26-10-8-25(9-11-26)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTMBYNEUNQCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium bisulfate catalyst . This reaction forms the core tricyclic structure, which is then further functionalized to introduce the piperazine and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

The sulfur atom may enhance lipophilicity compared to oxygen analogs .

Piperazine Substituent : The 4-phenylpiperazine group is shared with clozapine and quetiapine, suggesting affinity for dopaminergic (D2) and serotonergic (5-HT2A) receptors. However, steric effects from the tricyclic core may modulate binding selectivity.

Research Findings and Implications

Crystallographic Insights

Refinement protocols using SHELXL highlight the importance of accurate electron density mapping for heteroatom positioning, particularly for sulfur and nitrogen atoms in the tricyclic system .

Pharmacological Predictions

The compound’s estimated logP (~3.2) suggests moderate blood-brain barrier permeability, aligning with CNS-targeted drugs.

Q & A

Q. What are the established synthetic routes for this compound, and what mechanistic insights support these pathways?

The synthesis of tricyclic heterocycles like this compound often involves multi-step cyclization and condensation reactions. For example, acid-induced retro-Asinger reactions followed by Asinger rearrangements are effective for constructing fused tricyclic frameworks, as demonstrated in similar systems . Key steps include:

  • Retro-Asinger cleavage : Breaks intermediate oxazine rings to generate reactive enamine intermediates.
  • Tandem cyclization : Re-forms the tricyclic core via nucleophilic attack and ring closure.
    Reaction yields can be optimized by controlling acid catalysts (e.g., HCl or H2SO4) and temperature gradients. Detailed protocols for analogous compounds are provided in supplementary materials of pharmacological studies .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry, as shown in studies of related tricyclic compounds (e.g., mean C–C bond precision: ±0.005 Å, R factor: 0.041) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C15H12N4S for a structurally similar analogue) .
  • Multinuclear NMR : Distinguishes thia/aza substituents and confirms regiochemistry. For example, 13C NMR can identify sp2 carbons in aromatic systems .

Q. How is preliminary pharmacological activity screened, and what assays are prioritized?

Initial screening typically focuses on receptor-binding affinity and enzyme inhibition. For piperazine-containing tricyclics:

  • In vitro binding assays : Target serotonin/dopamine receptors due to the 4-phenylpiperazine moiety’s known pharmacophore role .
  • Cellular toxicity profiling : Uses MTT assays or flow cytometry to assess viability in cancer/neural cell lines .
    Dose-response curves and IC50 values are calculated using nonlinear regression models (e.g., GraphPad Prism).

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Process optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of phenylpiperazine derivatives) and use phase-transfer catalysts to enhance nucleophilicity .
  • AI-driven parameter screening : Machine learning algorithms (e.g., COMSOL Multiphysics integration) can predict optimal conditions (temperature, solvent polarity) for retro-Asinger/condensation steps .
  • Byproduct analysis : LC-MS/MS identifies intermediates, guiding purification strategies (e.g., column chromatography with gradient elution) .

Q. How do researchers resolve contradictions between computational predictions and experimental spectral data?

  • DFT-based NMR chemical shift calculations : Compare theoretical (e.g., Gaussian 16) and experimental 1H/13C NMR shifts to validate tautomeric forms .
  • Dynamic NMR (DNMR) : Detects conformational exchange in piperazine rings, which may explain splitting discrepancies .
  • Error analysis : Quantify deviations using root-mean-square (RMS) metrics and refine computational models (e.g., solvent correction in DFT) .

Q. What advanced computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Molecular docking (AutoDock Vina) : Maps interactions between the tricyclic core and target proteins (e.g., 5-HT1A receptors) .
  • MD simulations (GROMACS) : Trajectories reveal stability of ligand-receptor complexes over 100-ns runs .
  • Pharmacophore modeling (MOE) : Identifies critical substituents (e.g., 4-phenylpiperazine’s role in hydrophobic interactions) .

Q. What strategies address reproducibility challenges in multi-step syntheses?

  • Strict anhydrous conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of sensitive intermediates .
  • In-line analytics (PAT) : Real-time FTIR monitors reaction progress, reducing batch-to-batch variability .
  • Collaborative validation : Cross-lab replication studies with shared protocols (e.g., NIH Rigor and Reproducibility guidelines) .

Methodological Frameworks

Q. How are theoretical frameworks integrated into experimental design for this compound?

  • Retrosynthetic analysis : Apply Corey’s logic to deconstruct the tricyclic core into synthons (e.g., oxazine precursors) .
  • Hammett linear free-energy relationships : Correlate substituent effects (σ values) with reaction rates in cyclization steps .
  • Crystallographic databases (CSD) : Compare packing motifs to predict solubility/stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 2
11,13-dimethyl-6-(4-phenylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.